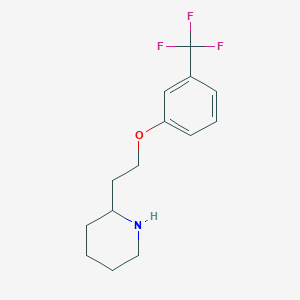

3-(2-Pipéridinoéthoxy)benzotrifluorure

Vue d'ensemble

Description

“2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is a chemical compound . It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular formula of “2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is C14H18F3NO . It has an average mass of 273.294 Da and a monoisotopic mass of 273.134064 Da .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique

Synthèse organique

Ce composé est un dérivé du benzotrifluorure (BTF), qui est utilisé comme solvant pour la synthèse organique traditionnelle . Le BTF est relativement inerte et convient à une utilisation comme solvant pour une large gamme de réactions chimiques, notamment les réactions ioniques, catalysées par des métaux de transition et thermiques .

Synthèse fluorée

Le BTF et les composés apparentés sont également des composants essentiels de la synthèse fluorée car ils peuvent dissoudre à la fois les molécules organiques standard et les molécules hautement fluorées . Cela rend le « 3-(2-Pipéridinoéthoxy)benzotrifluorure » potentiellement utile en synthèse fluorée.

Réactions radicalaires

Le BTF est particulièrement utile pour les réactions radicalaires, où il peut remplacer le benzène comme solvant de choix actuel pour de nombreuses transformations courantes . Compte tenu de sa similitude structurelle avec le BTF, le « this compound » pourrait également être utilisé dans les réactions radicalaires.

Chimie verte

Le BTF est plus respectueux de l'environnement que de nombreux autres solvants organiques et est disponible en grandes quantités . En tant que dérivé du BTF, le « this compound » pourrait également être considéré comme un solvant de chimie verte.

Tests pharmaceutiques

“this compound” est disponible à l'achat pour des tests pharmaceutiques . Cela suggère qu'il pourrait être utilisé dans les processus de découverte et de développement de médicaments.

Mécanisme D'action

Mode of Action

It has been suggested that the compound may enhance the cytotoxic activity of natural killer (nk) cells . This suggests that the compound may function by stimulating macrophages to release IFN-alpha, which subsequently activates NK cells .

Biochemical Pathways

Given its potential role in stimulating macrophages to release ifn-alpha, it may influence pathways related to immune response and inflammation .

Result of Action

The result of the action of 3-(2-Piperidinoethoxy)benzotrifluoride is an enhancement of the cytotoxic activity of NK cells . This could potentially lead to increased immune response against certain types of malignancies .

Avantages Et Limitations Des Expériences En Laboratoire

The use of TFPP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively safe to use, and does not have any significant side effects. However, there are some limitations to the use of TFPP in laboratory experiments. For example, it is not always possible to accurately predict the effects of TFPP on a given system, as its mechanism of action is not yet fully understood. In addition, the effects of TFPP on a given system may vary depending on the concentration of the compound used.

Orientations Futures

The potential applications of TFPP are numerous and varied. One potential application is the development of novel drugs that target specific enzymes, such as acetylcholinesterase or monoamine oxidase. It could also be used to develop treatments for neurological disorders, such as Alzheimer’s disease. In addition, TFPP could be used to study the effects of various toxins on the body, as well as the effects of various drugs on the central nervous system. Finally, TFPP could be used to develop more efficient methods of synthesizing other compounds.

Analyse Biochimique

Biochemical Properties

2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CGRP receptors can alter pain signaling pathways, impacting the overall cellular response to pain stimuli . Additionally, it may affect gene expression by binding to specific transcription factors or regulatory proteins, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, its binding to CGRP receptors results in the inhibition of pain signaling pathways . Additionally, it may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief through the inhibition of CGRP receptors . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures or disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence its accumulation and efficacy, determining its overall therapeutic potential.

Subcellular Localization

The subcellular localization of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine plays a critical role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular functions.

Propriétés

IUPAC Name |

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12/h3-4,6,10,12,18H,1-2,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQSBWDZDVLLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655585 | |

| Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774487-98-8 | |

| Record name | 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774487-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)

![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)